molecular formula C15H12O4 B3037136 Gnetifolin M CAS No. 439900-84-2

Gnetifolin M

Cat. No.: B3037136
CAS No.: 439900-84-2
M. Wt: 256.25 g/mol
InChI Key: LNYJPSJEXBTRPO-UHFFFAOYSA-N
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Scientific Research Applications

Gnetifolin M has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as p38 MAPK . The nature of these interactions often involves the modulation of enzyme activity, leading to either inhibition or activation depending on the context. This compound’s ability to modulate oxidative stress pathways suggests its potential in therapeutic applications, particularly in cancer treatment .

Cellular Effects

The effects of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol on various cell types and cellular processes are profound. It has been observed to induce apoptosis in human leukemia cells by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential . This compound influences cell signaling pathways, such as the p38 MAPK pathway, and affects gene expression related to apoptosis and oxidative stress . Additionally, it impacts cellular metabolism by altering the balance between pro-apoptotic and anti-apoptotic proteins.

Molecular Mechanism

At the molecular level, 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation of apoptotic pathways. For example, it has been shown to increase the levels of extrinsic apoptotic proteins like Fas/CD95 and intrinsic proteins such as cytochrome c . The compound also influences enzyme activity, such as caspase activation, which plays a crucial role in the execution phase of apoptosis . These molecular interactions highlight the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol over time are critical factors in its effectiveness. In laboratory settings, it has been observed that the compound maintains its stability under specific conditions, but may degrade over extended periods Long-term studies have shown that its effects on cellular function can persist, indicating potential for sustained therapeutic benefits

Dosage Effects in Animal Models

The effects of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as reduced tumor growth and improved survival rates . At higher doses, toxic effects may occur, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it has been shown to influence the p38 MAPK signaling pathway, which is crucial for cellular responses to stress . The compound’s effects on metabolic flux and metabolite levels are areas of active research, with implications for understanding its role in disease treatment and prevention.

Transport and Distribution

The transport and distribution of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization to target tissues . Studies have shown that it accumulates in organs such as the liver and kidneys, where it exerts its therapeutic effects . Understanding the transport mechanisms is crucial for optimizing its delivery and efficacy.

Subcellular Localization

The subcellular localization of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol affects its activity and function. It has been observed to localize in the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments

Preparation Methods

Chemical Reactions Analysis

Gnetifolin M, like other stilbenes, can undergo various chemical reactions:

    Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into dihydrostilbenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the stilbene structure.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve organic solvents and controlled temperatures.

    Major Products: The major products depend on the specific reaction but can include various oxidized or reduced stilbene derivatives.

Comparison with Similar Compounds

Gnetifolin M is unique among stilbenes due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific molecular structure and the unique combination of biological activities it exhibits.

Properties

IUPAC Name

2-(3-hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-11-6-9(5-10(16)7-11)15-8-12-13(17)3-2-4-14(12)19-15/h2-8,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYJPSJEXBTRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=CC3=C(C=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.